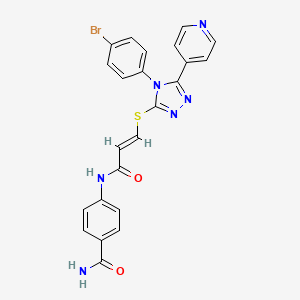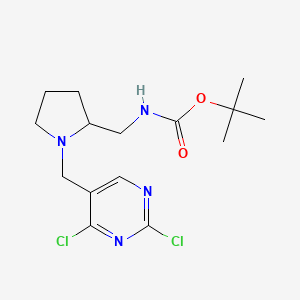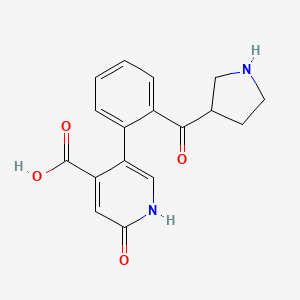
3-Methyl-5-(3-pyridyl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(3-pyridyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at the 3-position and a pyridyl group at the 5-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(3-pyridyl)isoxazole typically involves a cycloaddition reaction. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes. For instance, the reaction between 3-pyridyl nitrile oxide and propyne under mild conditions can yield the desired isoxazole .
Industrial Production Methods: Industrial production often employs metal-catalyzed reactions due to their efficiency. Catalysts such as copper (I) or ruthenium (II) are frequently used in these processes. there is a growing interest in developing metal-free synthetic routes to reduce costs and environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the pyridyl group can be modified using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted isoxazoles with various functional groups.
科学的研究の応用
Chemistry: 3-Methyl-5-(3-pyridyl)isoxazole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Pharmaceutical research explores its use in developing new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 3-Methyl-5-(3-pyridyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
類似化合物との比較
3-Methyl-5-phenylisoxazole: Similar structure but with a phenyl group instead of a pyridyl group.
3-Methyl-5-isoxazoleacetic acid: Contains an acetic acid group, offering different reactivity and applications.
5-(3-Pyridyl)isoxazole-3-carboxylate: Another derivative with a carboxylate group, used in different synthetic applications.
Uniqueness: 3-Methyl-5-(3-pyridyl)isoxazole stands out due to the presence of the pyridyl group, which enhances its ability to interact with biological targets and increases its versatility in synthetic chemistry.
特性
CAS番号 |
85903-38-4 |
|---|---|
分子式 |
C9H8N2O |
分子量 |
160.17 g/mol |
IUPAC名 |
3-methyl-5-pyridin-3-yl-1,2-oxazole |
InChI |
InChI=1S/C9H8N2O/c1-7-5-9(12-11-7)8-3-2-4-10-6-8/h2-6H,1H3 |
InChIキー |
RNJOAVAFFYZWSD-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3',6'-dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide](/img/structure/B12861040.png)
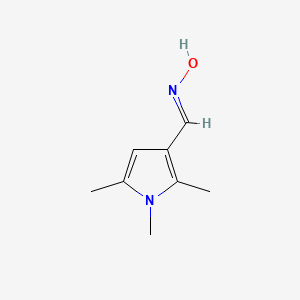
![5-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12861057.png)
![Bis(2,2'-bipyridyl)([2,2'-bipyridine]-4,4'-diamine)ruthenium(II) dichloride](/img/structure/B12861059.png)
![2-Azabicyclo[2.2.2]octan-4-ylmethanol](/img/structure/B12861061.png)
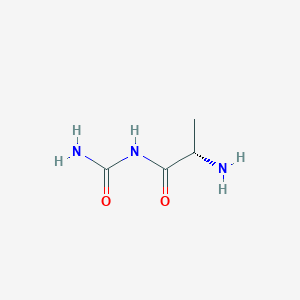
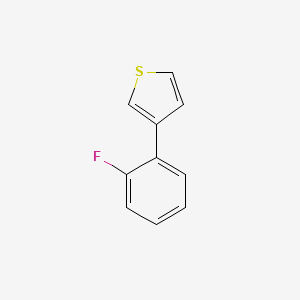
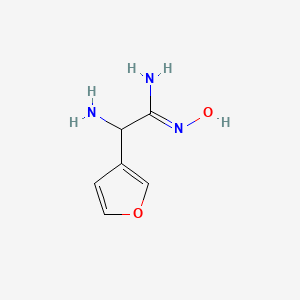
![tert-Butyl 6-amino-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12861100.png)

